molecular formula C9H8BrNOS B12995127 4-Bromo-6-methoxy-2-methylbenzo[d]thiazole

4-Bromo-6-methoxy-2-methylbenzo[d]thiazole

Cat. No.: B12995127
M. Wt: 258.14 g/mol
InChI Key: WFBLUCOBGABZOS-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a bromine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the benzo[d]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the bromination of 6-methoxy-2-methylbenzo[d]thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like zinc dust and hydrochloric acid or sodium borohydride (NaBH4) in ethanol.

Major Products

    Substitution: Formation of 4-substituted derivatives such as 4-amino-6-methoxy-2-methylbenzo[d]thiazole.

    Oxidation: Formation of 6-methoxy-2-methylbenzo[d]thiazole-4-carboxylic acid.

    Reduction: Formation of 6-methoxy-2-methylbenzo[d]thiazole.

Scientific Research Applications

4-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylbenzo[d]thiazole
  • 4-Bromo-2-methylbenzo[d]thiazole
  • 6-Bromo-4-chloro-2-methylbenzo[d]thiazole

Uniqueness

4-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both a bromine atom and a methoxy group on the benzo[d]thiazole ring. This combination of substituents can enhance the compound’s biological activity and selectivity compared to other similar compounds. The methoxy group can increase the compound’s solubility and bioavailability, while the bromine atom can enhance its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

4-bromo-6-methoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-5-11-9-7(10)3-6(12-2)4-8(9)13-5/h3-4H,1-2H3

InChI Key

WFBLUCOBGABZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2Br)OC

Origin of Product

United States

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